![molecular formula C16H12N2O3 B4436364 1'-methylspiro[1,3-benzoxazine-2,3'-indole]-2',4(1'H,3H)-dione](/img/structure/B4436364.png)
1'-methylspiro[1,3-benzoxazine-2,3'-indole]-2',4(1'H,3H)-dione
Übersicht
Beschreibung
1’-methylspiro[1,3-benzoxazine-2,3’-indole]-2’,4(1’H,3H)-dione is a complex organic compound characterized by its unique spirocyclic structure This compound is part of the larger family of spiro compounds, which are known for their distinctive three-dimensional configurations
Vorbereitungsmethoden
The synthesis of 1’-methylspiro[1,3-benzoxazine-2,3’-indole]-2’,4(1’H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1,3-benzoxazine derivatives with indole derivatives under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity of the final product .
Analyse Chemischer Reaktionen
1’-methylspiro[1,3-benzoxazine-2,3’-indole]-2’,4(1’H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzoxazine or indole rings are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1’-methylspiro[1,3-benzoxazine-2,3’-indole]-2’,4(1’H,3H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.
Industry: The compound is investigated for its potential use in the development of advanced materials, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 1’-methylspiro[1,3-benzoxazine-2,3’-indole]-2’,4(1’H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its effects on cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1’-methylspiro[1,3-benzoxazine-2,3’-indole]-2’,4(1’H,3H)-dione can be compared with other spiro compounds, such as:
1’-methylspiro[cyclohexane-1,3’-indole]-2’-imine: This compound shares a similar spirocyclic structure but differs in the specific rings and functional groups present.
1’-methylspiro[indoline-3,4’-piperidine] derivatives: These compounds also feature spirocyclic structures and are studied for their biological activities.
1’,3’,3’-trimethylspiro[chromene-2,2’-indoline] derivatives: Known for their photochromic properties, these compounds undergo reversible changes in structure upon exposure to light.
The uniqueness of 1’-methylspiro[1,3-benzoxazine-2,3’-indole]-2’,4(1’H,3H)-dione lies in its specific combination of benzoxazine and indole moieties, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1'-methylspiro[3H-1,3-benzoxazine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-18-12-8-4-3-7-11(12)16(15(18)20)17-14(19)10-6-2-5-9-13(10)21-16/h2-9H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPNYAHEDUKMPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)NC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


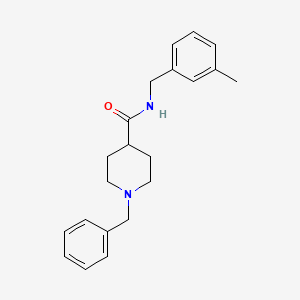
![N-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4436290.png)
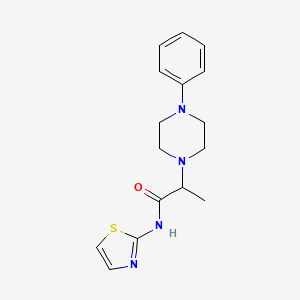
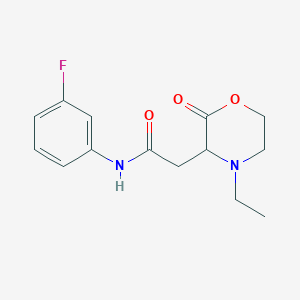

![5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4436316.png)
![9-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE](/img/structure/B4436324.png)
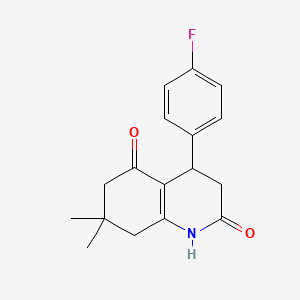
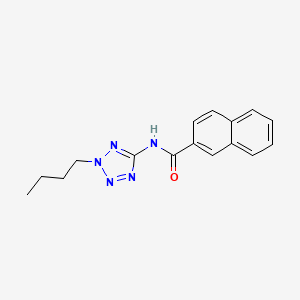
![4-fluoro-N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4436340.png)
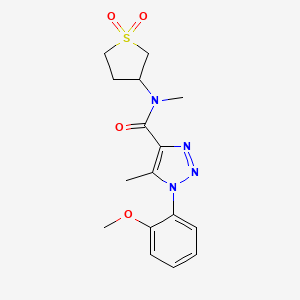
![4-[(allylamino)sulfonyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4436357.png)
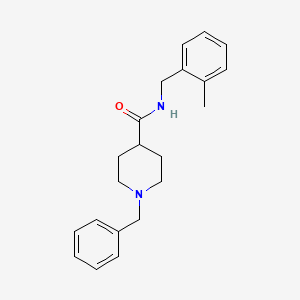
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4436387.png)
